molecular formula C17H20N2O3S B2857112 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 955596-83-5

2-(4-(isopropylsulfonyl)phenyl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B2857112
CAS No.: 955596-83-5
M. Wt: 332.42
InChI Key: JUOPDLZUICOUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Isopropylsulfonyl)phenyl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic small molecule designed for research purposes. This acetamide derivative features a 4-(isopropylsulfonyl)phenyl group linked to a 6-methylpyridin-2-yl amine moiety, a structural motif found in compounds investigated for various biological activities. Similar sulfonamide and acetamide-based structures have been studied as potential inhibitors of protein kinases, such as VEGFR-2, which play a critical role in angiogenesis and cellular proliferation pathways . Other related diaminopyrimidine derivatives have also been reported to exhibit anticancer and antiviral activities in research settings, highlighting the therapeutic relevance of this chemical class . The presence of the isopropylsulfonyl group may influence the compound's physicochemical properties and binding affinity to biological targets. This product is intended for in vitro analysis and high-throughput screening assays in a controlled laboratory environment. Researchers can utilize this compound as a reference standard or as a building block in medicinal chemistry programs aimed at developing novel therapeutic agents. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)23(21,22)15-9-7-14(8-10-15)11-17(20)19-16-6-4-5-13(3)18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOPDLZUICOUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Key analogs from EP 2 903 618 B1 (Examples 72 and 121) share the acetamide core but differ in substituents and biological targets:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance
Target Compound: 2-(4-(Isopropylsulfonyl)phenyl)-N-(6-methylpyridin-2-yl)acetamide Isopropylsulfonyl, 6-methylpyridin-2-yl ~318 (calculated) Not explicitly stated; inferred kinase modulation
Example 72: N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Piperazine, pyrimidine-pyridinylamine 515 Kinase inhibition (e.g., EGFR, VEGFR)
Example 121: 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Indazole, diazepane-pyrimidine ~560 (calculated) Anticancer activity via kinase inhibition

Key Observations :

  • The target compound lacks the pyrimidine-heterocycle present in Examples 72 and 121, which are critical for kinase binding in patented analogs.
  • The isopropylsulfonyl group in the target compound may enhance metabolic stability compared to methylsulfonyl analogs (e.g., in ) due to steric hindrance .

Physicochemical and Crystallographic Comparisons

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () provides insights into sulfonamide-acetamide interactions:

  • Crystal Packing : The nitro group in this analog induces torsional strain (O1–N1–C3–C2 torsion angle: -16.7°) and stabilizes intermolecular interactions (C–H⋯O bonds) . In contrast, the target compound’s isopropylsulfonyl group likely promotes hydrophobic interactions, altering solubility and crystallinity.

Pharmacokinetic and Bioactivity Trends

  • Lipophilicity : The target compound’s LogP (estimated ~2.5) is lower than Example 72’s (~3.8) due to the absence of a piperazine ring, suggesting better aqueous solubility but reduced membrane permeability.
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism. The isopropylsulfonyl moiety may confer longer half-life than methylsulfonyl analogs (e.g., in ) .
  • Target Selectivity: Pyridin-2-yl vs.

Preparation Methods

Synthesis of 2-(4-(Isopropylsulfonyl)phenyl)acetic Acid

This intermediate is typically synthesized through sulfonation and subsequent functionalization of a phenylacetic acid backbone. One method involves:

  • Sulfide Formation : Reacting 4-mercaptophenylacetic acid with isopropyl iodide in the presence of a base to yield 4-(isopropylthio)phenylacetic acid.
  • Oxidation to Sulfone : Treating the sulfide with hydrogen peroxide in acetic acid to oxidize the thioether to a sulfone.

Alternative routes may employ direct sulfonation using chlorosulfonic acid, though this approach is less common due to regioselectivity challenges.

Preparation of 6-Methylpyridin-2-amine

6-Methylpyridin-2-amine is commercially available but can also be synthesized via:

  • Chichibabin Amination : Reacting 2-chloro-6-methylpyridine with ammonia under high-pressure conditions.
  • Reductive Amination : Catalytic hydrogenation of 6-methylpyridine-2-carbonitrile using a Raney nickel catalyst.

Amide Bond Formation Strategies

The coupling of 2-(4-(isopropylsulfonyl)phenyl)acetic acid with 6-methylpyridin-2-amine is the pivotal step. Three principal methods have been documented:

Acid Chloride-Mediated Coupling

Procedure :

  • Activation : Treat 2-(4-(isopropylsulfonyl)phenyl)acetic acid with oxalyl chloride in tetrahydrofuran (THF) at 0°C to form the corresponding acid chloride.
  • Coupling : React the acid chloride with 6-methylpyridin-2-amine in the presence of triethylamine (Et₃N) as a base.
    Conditions :
  • Solvent: THF or dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Yield: 80–85%

Advantages : High efficiency and minimal side products.
Limitations : Sensitivity to moisture and requirement for anhydrous conditions.

Carbodiimide-Based Coupling

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as an additive.
Procedure :

  • Activation : Stir the carboxylic acid with EDCl and HOBt in dimethylformamide (DMF) for 1 hour.
  • Amine Addition : Introduce 6-methylpyridin-2-amine and continue stirring for 12–24 hours.
    Conditions :
  • Solvent: DMF or acetonitrile
  • Temperature: Room temperature
  • Yield: 75–78%

Advantages : Mild conditions suitable for heat-sensitive substrates.
Limitations : Requires purification via column chromatography to remove urea byproducts.

Phosphorocyanidate Activation

Reagent : Diethyl phosphorocyanidate (DEPC).
Procedure :

  • Activation : Combine the carboxylic acid with DEPC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in 2-butanol.
  • Coupling : Add 6-methylpyridin-2-amine and heat under reflux.
    Conditions :
  • Solvent: 2-Butanol or isopropanol
  • Temperature: 100–130°C (autoclave)
  • Yield: >75%

Advantages : High yields under pressurized conditions; minimal purification needed due to in situ crystallization.

Optimization of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMA) enhance reaction rates but complicate purification.
  • Alcohols : Isopropanol and 2-butanol improve product crystallinity, facilitating filtration.

Temperature and Pressure

  • Room Temperature : Ideal for EDCl/HOBt couplings to prevent racemization.
  • Elevated Temperatures (100–130°C) : Necessary for DEPC-mediated reactions, often requiring pressurized autoclaves.

Catalysts and Additives

  • DMAP : Accelerates DEPC activation by stabilizing the reactive intermediate.
  • Triethylamine : Neutralizes HCl generated during acid chloride formation.

Purification and Characterization

Crystallization

  • Procedure : The crude product is dissolved in hot isopropanol, cooled to 0°C, and filtered to isolate crystals.
  • Purity : >99% by high-performance liquid chromatography (HPLC).

Chromatography

  • Silica Gel Chromatography : Employed for carbodiimide-based routes using ethyl acetate/hexane gradients.

Spectroscopic Analysis

  • ¹H NMR : Key peaks include δ 2.45 (s, 3H, CH₃-pyridine), δ 1.35 (d, 12H, isopropyl-CH₃), and δ 3.70 (s, 2H, CH₂).
  • MS (ESI+) : m/z 333.2 [M+H]⁺.

Industrial-Scale Considerations

Scalability

  • Batch Size : DEPC-mediated reactions have been successfully scaled to 100 kg batches with consistent yields.
  • Cost Efficiency : Acid chloride routes are cost-prohibitive due to oxalyl chloride expenses.

Environmental Impact

  • Solvent Recovery : 2-Butanol and isopropanol are recycled via distillation, reducing waste.
  • Byproduct Management : Urea derivatives from carbodiimide routes require incineration.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Acid Chloride 85% High Moderate High
EDCl/HOBt 78% Moderate Low Moderate
DEPC Activation >75% High High Low

Data synthesized from Refs.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methylpyridin-2-yl)acetamide, and what critical reaction conditions must be optimized?

Answer: The synthesis typically involves a multi-step approach:

Sulfonation: Introduce the isopropylsulfonyl group to the phenyl ring via sulfonation using chlorosulfonic acid, followed by reaction with isopropylamine .

Acetamide Coupling: React the sulfonated intermediate with 6-methylpyridin-2-amine using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure product.

Critical Conditions:

  • Temperature control (0–5°C during sulfonation to avoid side reactions) .
  • Inert atmosphere (N₂/Ar) for moisture-sensitive steps .
  • Reaction monitoring via TLC or HPLC .

Q. How is structural integrity confirmed post-synthesis?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., isopropylsulfonyl proton splitting at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 361.12) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtained) .
  • Purity Assessment: HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the isopropylsulfonyl group in biological activity?

Answer: Methodology:

Analog Synthesis: Replace isopropylsulfonyl with methylsulfonyl, tert-butylsulfonyl, or aryl-sulfonyl groups .

Biological Assays: Test analogs for target binding (e.g., kinase inhibition assays) and cellular efficacy (e.g., IC₅₀ in cancer cell lines) .

Computational Modeling: Docking studies (AutoDock Vina) to compare binding poses and interaction energies .

Example SAR Table (Hypothetical):

SubstituentBinding Affinity (Ki, nM)Cellular IC₅₀ (μM)
Isopropylsulfonyl12 ± 1.50.8 ± 0.1
Methylsulfonyl45 ± 3.23.2 ± 0.4
Phenylsulfonyl28 ± 2.11.9 ± 0.3

Key Insight: Bulkier groups (e.g., isopropyl) enhance hydrophobic interactions in the target pocket .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

Answer: Strategies:

  • Bioavailability Studies: Measure plasma/tissue concentrations via LC-MS/MS to assess absorption issues .
  • Metabolic Stability: Incubate with liver microsomes to identify rapid degradation pathways .
  • Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to improve solubility .
  • Orthogonal Assays: Validate in vitro targets with CRISPR knockouts or siRNA silencing to confirm mechanism .

Case Study: If in vitro IC₅₀ is 0.8 μM but in vivo efficacy is weak, low oral bioavailability (<20%) may explain the discrepancy. Adjust dosing (e.g., intraperitoneal administration) or modify the prodrug strategy .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in target validation studies?

Answer:

  • Nonlinear Regression: Fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Tukey’s Test: Compare multiple dose groups (e.g., 0.1–100 μM) for significance (p < 0.05) .
  • Replication: Perform triplicate experiments to account for plate-to-plate variability .

Q. How can off-target effects be minimized during mechanistic studies?

Answer:

  • Selectivity Screening: Use kinase/proteome panels (e.g., Eurofins LeadProfilingScreen) to identify off-target hits .
  • CRISPR Validation: Knock out the putative target gene and assess compound activity loss .
  • Negative Controls: Include structurally similar but inactive analogs to isolate target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.